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Benzo[b]thiophene-4-acetaldehyde

Cat. No.: B8588829
M. Wt: 176.24 g/mol
InChI Key: IVXBSWKWQNONLI-UHFFFAOYSA-N
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Description

Significance of the Benzo[b]thiophene Core in Heterocyclic Chemistry

The benzo[b]thiophene scaffold, formed by the fusion of a benzene (B151609) and a thiophene (B33073) ring, is a privileged structure in the field of heterocyclic chemistry. researchgate.netrsc.org This aromatic system is a key component in numerous natural products and synthetic compounds with significant biological activity. researchgate.netrsc.orgnih.gov Its structural similarity to other biologically active molecules and its unique physicochemical properties, such as low toxicity and high bioavailability, make it an attractive core for drug design. researchgate.net

The electron-rich nature and planarity of the benzo[b]thiophene system enhance its ability to bind with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. researchgate.net Consequently, derivatives of benzo[b]thiophene have been developed as anti-cancer, anti-microbial, anti-inflammatory, and anti-diabetic agents. researchgate.netnih.gov The versatility of this scaffold allows for substitutions at various positions, enabling medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of new drug candidates. nih.govnih.gov

Several commercially successful drugs incorporate the benzo[b]thiophene moiety, underscoring its therapeutic importance. wikipedia.orgmalayajournal.org

Drug NameTherapeutic Use
Raloxifene Selective estrogen receptor modulator (SERM) for osteoporosis. wikipedia.orgmalayajournal.org
Zileuton 5-lipoxygenase inhibitor for asthma treatment. wikipedia.orgmalayajournal.org
Sertaconazole Antifungal agent. wikipedia.orgmalayajournal.org
BTCP (Benzothiophenylcyclohexylpiperidine) Research chemical, dopamine (B1211576) reuptake inhibitor. rsc.org

Overview of Acetaldehyde (B116499) Functionality in Advanced Synthetic Strategies

The acetaldehyde functional group (-CH₂CHO) is a highly versatile and reactive moiety in organic synthesis. It is characterized by an electrophilic carbonyl carbon and an adjacent acidic α-carbon, which allow it to participate in a wide array of chemical transformations. wikipedia.orgadventchembio.com

Key reactions involving the acetaldehyde group include:

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols. wikipedia.org It also reacts with alcohols to form hemiacetals and acetals, a common strategy for protecting the aldehyde group during multi-step syntheses. adventchembio.comrsc.orgkhanacademy.orgyoutube.com

Condensation Reactions: The presence of α-hydrogens makes acetaldehyde derivatives ideal substrates for aldol (B89426) condensations and related reactions, enabling the formation of new carbon-carbon bonds. wikipedia.org It can also condense with amines to generate imines, which are themselves useful synthetic intermediates. wikipedia.org

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different functional groups.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, offering a reliable method for carbon-carbon double bond formation.

This broad reactivity makes the acetaldehyde group a powerful tool for constructing complex molecular architectures from simpler precursors. adventchembio.com

Research Trajectories for Benzo[b]thiophene-4-acetaldehyde within Modern Synthetic and Mechanistic Paradigms

Research involving this compound is primarily focused on its role as a building block for more complex, often biologically active, molecules. The synthesis of the core structure itself can be achieved through various methods, including the cyclization of substituted phenyl precursors. google.comorganic-chemistry.org For instance, synthetic routes may involve the construction of the benzo[b]thiophene ring from starting materials that already contain a protected or precursor form of the acetaldehyde side chain. google.com

The primary research trajectory for this compound is its utilization in reactions that leverage the aldehyde's reactivity. evitachem.com Potential synthetic applications include:

Synthesis of Novel Heterocycles: The aldehyde can serve as a key functional group for constructing new fused ring systems. For example, condensation with hydrazines or other bifunctional nucleophiles could lead to novel polycyclic heterocyclic structures with potential pharmacological activity.

Elaboration into Bioactive Scaffolds: Given the known biological activities of benzo[b]thiophene derivatives, this compound is a logical starting point for creating analogues of known drugs or entirely new classes of therapeutic agents. nih.govnih.gov Its reaction via aldol condensation, Wittig olefination, or reductive amination can attach diverse side chains, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Mechanistic Studies: The compound can be used in mechanistic studies to probe the electronic effects of the benzo[b]thiophene-4-yl substituent on the reactivity of the acetaldehyde group.

Modern synthetic paradigms, such as those employing photoredox or electrochemical catalysis, could offer new, milder, and more efficient methods for both the synthesis and subsequent transformation of this compound, opening new avenues for its application in organic and medicinal chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8OS B8588829 Benzo[b]thiophene-4-acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

2-(1-benzothiophen-4-yl)acetaldehyde

InChI

InChI=1S/C10H8OS/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5-7H,4H2

InChI Key

IVXBSWKWQNONLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CC=O

Origin of Product

United States

Synthetic Methodologies for Benzo B Thiophene 4 Acetaldehyde and Analogous Systems

Strategies for Benzo[b]thiophene Ring Construction

The synthesis of the benzo[b]thiophene ring is primarily achieved through the cyclization of appropriately substituted benzene (B151609) derivatives. These strategies can be broadly categorized by the type of reaction and the nature of the catalyst employed.

A foundational strategy for constructing the benzo[b]thiophene skeleton involves the reaction between thiophenols and alkynes. These methods capitalize on the nucleophilicity of the sulfur atom to initiate cyclization. Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions provide an effective route to benzo[b]thiophene derivatives. nih.govorganic-chemistry.org Another approach involves the annulation of thiophenols with activated internal alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), which can be promoted by a metal-free system using iodine and di-tert-butyl peroxide (DTBP). rsc.org

The reaction mechanism in the iodine-catalyzed process is thought to involve the initial oxidation of thiophenol to diphenyldisulfide, which then reacts with iodine to form an electrophilic sulfur species (PhSI). This species is then attacked by the alkyne, leading to cyclization. rsc.org

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of benzo[b]thiophenes, enabling reactions under milder conditions and with greater functional group tolerance. researchgate.neteurekaselect.comkfupm.edu.sa These methods often involve the formation of a key carbon-sulfur bond or a carbon-carbon bond to complete the thiophene (B33073) ring.

Palladium catalysis is extensively used for benzo[b]thiophene synthesis. A prominent two-step approach involves the Sonogashira cross-coupling of terminal alkynes with o-iodothioanisole, followed by an electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole intermediate. acs.orgnih.gov This method is highly efficient for producing 2,3-disubstituted benzo[b]thiophenes. acs.org A variety of electrophiles, including iodine, bromine, N-bromosuccinimide (NBS), and others, can be used to induce the final cyclization step. acs.orgnih.gov

The Sonogashira reaction itself is a robust cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org One-pot procedures that combine the Sonogashira coupling with a subsequent cyclization step have also been developed to streamline the synthesis of substituted benzo[b]thiophenes and related heterocycles. rsc.orgnih.gov For instance, a Pd(II)-catalyzed Sonogashira type cross-coupling between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been shown to produce a range of 2-substituted benzo[b]thiophenes in moderate to good yields. rsc.org

Reaction TypeCatalyst/ReagentsSubstratesProductKey Features
Sonogashira Coupling & Electrophilic Cyclization Pd catalyst, Cu(I) co-catalyst, then Electrophile (I₂, Br₂, NBS)Terminal alkynes, o-iodothioanisole2,3-Disubstituted benzo[b]thiophenesTwo-step process, high yields, versatile for various substitutions. acs.orgnih.gov
One-Pot Sonogashira-Cyclization Pd(II) catalyst2-Iodothiophenol, Phenylacetylenes2-Substituted benzo[b]thiophenesStreamlined one-pot procedure. rsc.org
Intramolecular C-H Amination Analogue Pd(OAc)₂ (without reoxidant)Thioenols (e.g., 1,2,2-triphenylethenethiol)2,3-Diarylbenzo[b]thiophenesDirect C-S bond formation via intramolecular C-H activation. rsc.org

Rhodium catalysts enable elegant multi-component reactions for the synthesis of complex molecules from simple precursors in a single step. nih.gov A rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur has been developed to produce benzo[b]thiophenes. researchgate.net This reaction proceeds with high regioselectivity through a sequence involving alkyne insertion, C-H bond activation, and sulfur atom transfer to a metallacycle intermediate. researchgate.net This method highlights the efficiency of building complex scaffolds by strategically combining multiple components. researchgate.netnih.gov

Reaction TypeCatalyst/ReagentsComponentsProductKey Features
Three-Component Coupling Rh catalyst, Elemental Sulfur (S₈)Arylboronic acids, Alkynes, SulfurSubstituted benzo[b]thiophenesHigh regioselectivity, sequential alkyne insertion and C-H activation. researchgate.net

Copper-catalyzed reactions provide an efficient and economical alternative for benzo[b]thiophene synthesis. acs.org An effective method uses thiocarboxylic acids as a sulfur source to react with (2-iodobenzyl)triphenylphosphonium bromide in the presence of a copper(I) iodide (CuI) catalyst. acs.org This process involves a sequence of an Ullmann-type C–S bond coupling followed by a Wittig condensation to yield benzo[b]thiophene derivatives. rsc.orgacs.org Copper catalysis is also employed in the annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878), using CuI and TMEDA (tetramethylethylenediamine) as the catalytic system, to deliver various 2-substituted benzo[b]thiophenes. organic-chemistry.org

Reaction TypeCatalyst/ReagentsSubstratesProductKey Features
Ullmann C-S Coupling / Wittig CuI, 1,10-phenanthroline, n-Pr₃N(2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acidsBenzo[b]thiophene derivativesSequential coupling and condensation. acs.org
Thiolation Annulation CuI, TMEDA2-Bromo alkynylbenzenes, Sodium sulfide2-Substituted benzo[b]thiophenesDirect use of sodium sulfide as sulfur source. organic-chemistry.org
Domino Radical Cyclization Cu catalyst2-Iodophenyl ketones, XanthateMulti-substituted benzo[b]thiophenesUses xanthate as a sulfur surrogate. rsc.org

In recent years, environmentally friendly and sustainable synthetic methods have become increasingly important. chim.it Metal-free protocols for benzo[b]thiophene synthesis avoid the cost and potential toxicity associated with transition metal catalysts. organic-chemistry.org One such highly efficient method involves the reaction of o-halovinylbenzenes with potassium sulfide (K₂S). organic-chemistry.orgresearchgate.net This reaction proceeds through a direct SₙAr-type reaction, subsequent cyclization, and dehydrogenation, tolerating a wide range of functional groups. organic-chemistry.org

Other metal-free approaches include electrophilic cyclization reactions, where species like iodine can activate an alkyne for cyclization without a metal catalyst. chim.itrsc.org Radical-mediated cyclizations also represent a significant class of metal-free reactions for accessing the benzo[b]thiophene core. chim.it Furthermore, methods employing electrochemical and photochemical conditions are emerging as green alternatives for synthesizing these valuable heterocycles. chim.it

Reaction TypeReagentsSubstratesProductKey Features
SₙAr-Cyclization-Dehydrogenation Potassium sulfide (K₂S)o-Halovinylbenzenes2-Substituted benzo[b]thiophenesTransition-metal-free, high efficiency, especially with fluoro-substrates. organic-chemistry.org
Electrophilic Cyclization Iodine, DTBPThiophenols, Activated internal alkynes2,3-Disubstituted benzo[b]thiophenesMetal-free annulation. rsc.org
Radical Cyclization Et₄NBr (catalyst), K₂S₂O₈ (oxidant)Diaryl disulfides, Alkynyl estersHighly functionalized benzo[b]thiophenesRadical-mediated approach. chim.it
Photochemical Reaction Visible lightDiaryl disulfides, Internal alkynes2,3-Disubstituted benzo[b]thiophenesPhoto-induced homolytic cleavage of disulfide bond initiates the reaction. chim.itrsc.org

Metal-Free Cyclization Protocols

Electrophilic Cyclization Strategies

Electrophilic cyclization is a powerful method for the synthesis of benzo[b]thiophenes, often involving the intramolecular cyclization of a suitably substituted benzene derivative. A common approach involves the use of o-alkynylthioanisoles as precursors. nih.gov These precursors can be cyclized using a variety of electrophilic reagents to afford substituted benzo[b]thiophenes.

One notable example is the electrophilic cyclization of o-alkynylthioanisoles mediated by a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt. nih.gov This method allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position under mild conditions and with good to excellent yields. The reaction proceeds through the attack of the alkyne on the electrophilic sulfur of the salt, followed by cyclization. nih.gov

Another versatile electrophilic cyclization involves the use of iodine. For instance, 3-iodobenzo[b]thiophene (B1338381) derivatives can be synthesized from the corresponding o-alkynylthioanisoles by treatment with molecular iodine. dergipark.org.tr This iodocyclization reaction is often efficient and provides a handle for further functionalization through cross-coupling reactions.

PrecursorReagentProductYield (%)
o-(phenylethynyl)thioanisoleI23-Iodo-2-phenylbenzo[b]thiophene~85
o-((trimethylsilyl)ethynyl)thioanisoleI23-Iodo-2-(trimethylsilyl)benzo[b]thiophene~90

This table presents illustrative data for electrophilic cyclization reactions leading to benzo[b]thiophene derivatives.

Radical-Mediated Annulations

Radical-mediated annulations offer an alternative and powerful approach to the benzo[b]thiophene core. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

A prominent example is the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. This method utilizes visible light and an organic dye, such as eosin (B541160) Y, to initiate the radical cyclization, providing substituted benzo[b]thiophenes regioselectively. nih.gov

Another strategy involves the radical-initiated cyclization of 2-methylthiolated phenylalkynones. This approach has been used to synthesize thiochromones, which are structurally related to benzo[b]thiophenes, and demonstrates the potential of radical cyclization in constructing sulfur-containing heterocyclic systems. libretexts.org

Aryl Diazonium SaltAlkyneProductYield (%)
2-(Methylthio)benzenediazonium tetrafluoroborateDiethyl acetylenedicarboxylateDiethyl 3-methylbenzo[b]thiophene-2,3-dicarboxylate~75
4-Methoxy-2-(methylthio)benzenediazonium tetrafluoroboratePhenylacetylene6-Methoxy-2-phenylbenzo[b]thiophene~68

This table provides representative examples of radical-mediated annulations for the synthesis of benzo[b]thiophene derivatives.

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods represent green and efficient alternatives for the synthesis of benzo[b]thiophenes. These methods often avoid the use of harsh reagents and can proceed under ambient conditions.

Photochemical approaches include the photoinduced cyclization of suitable precursors. For example, the photolysis of 3-benzyloxy-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones has been studied, demonstrating the utility of light in promoting intramolecular cyclization reactions to form complex heterocyclic systems. rsc.orgmnstate.edu

Electrochemical synthesis provides a powerful tool for constructing benzo[b]thiophene derivatives. An example is the electrochemical synthesis of benzo[b]thiophene-1,1-dioxides from the reaction of sulfonhydrazides with internal alkynes. scispace.comnih.govmanchester.ac.uk This method proceeds via a strained quaternary spirocyclization intermediate and avoids the need for metal catalysts or stoichiometric oxidants. scispace.comnih.govmanchester.ac.uk Although this method yields the sulfone derivative, it highlights the potential of electrochemical approaches for the core synthesis.

Starting MaterialsMethodProductYield (%)
1-Propynylbenzene and 4-methylbenzenesulfonhydrazideElectrochemical (Constant Current Electrolysis)2-Methyl-3-phenylbenzo[b]thiophene-1,1-dioxide75
Diphenylacetylene and benzenesulfonhydrazideElectrochemical (Constant Current Electrolysis)2,3-Diphenylbenzo[b]thiophene-1,1-dioxide82

This table illustrates examples of electrochemical synthesis of benzo[b]thiophene derivatives.

Introduction of the Aldehyde Moiety at the C-4 Position

The introduction of an acetaldehyde (B116499) group at the C-4 position of the benzo[b]thiophene ring is a challenging yet crucial transformation for the synthesis of the target molecule. This can be approached through several strategies.

Regioselective Functionalization Strategies

The regioselectivity of electrophilic substitution on the benzo[b]thiophene ring is highly dependent on the reaction conditions and the substituents already present on the ring. Generally, electrophilic attack is favored at the C-3 or C-2 positions. chemicalbook.com Functionalization at the C-4 position of the benzene ring is less common and often requires specific strategies.

One innovative approach involves the activation of the benzo[b]thiophene core as its S-oxide. This strategy has been shown to enable the metal-free C-H arylation of benzothiophenes at the C-4 position with phenols. nih.govmanchester.ac.uknih.gov This method relies on the generation of a phenoxonium cation that preferentially attacks the electron-rich C-4 position of the activated benzo[b]thiophene S-oxide. nih.govmanchester.ac.uknih.gov While this method introduces an aryl group, it demonstrates the feasibility of achieving C-4 functionalization through strategic activation of the core.

Direct Formylation Methods

Direct formylation reactions, such as the Vilsmeier-Haack or Rieche formylation, are common methods for introducing an aldehyde group onto an aromatic ring. However, for benzo[b]thiophene, these reactions typically lead to substitution at the C-3 or C-2 positions.

The Vilsmeier-Haack reaction (using a phosphoryl chloride/dimethylformamide mixture) on unsubstituted benzo[b]thiophene primarily yields 3-formylbenzo[b]thiophene. The Rieche formylation, which employs dichloromethyl methyl ether and a Lewis acid, is also expected to favor substitution at the thiophene ring. While direct C-4 formylation is not a standard outcome, the presence of specific directing groups on the benzene ring could potentially influence the regioselectivity, although such examples are not widely reported.

Derivatization from Precursor Functionalities (e.g., Alcohols, Nitriles)

A more plausible and versatile approach to Benzo[b]thiophene-4-acetaldehyde involves the introduction of a suitable precursor functionality at the C-4 position, which can then be converted to the acetaldehyde group.

A common strategy would be to start from a 4-substituted benzo[b]thiophene, such as 4-bromobenzo[b]thiophene. The bromo group can be converted to a nitrile (e.g., via Rosenmund-von Braun reaction) to yield benzo[b]thiophene-4-carbonitrile. Subsequent reduction of the nitrile to the corresponding aldehyde, for example using diisobutylaluminium hydride (DIBAL-H), would provide benzo[b]thiophene-4-carbaldehyde. This aldehyde can then be homologated to the target acetaldehyde through a Wittig reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride followed by hydrolysis of the resulting enol ether. libretexts.orgmnstate.edumasterorganicchemistry.comorganic-chemistry.orgwikipedia.org

Alternatively, the 4-bromo derivative could be converted to 4-(hydroxymethyl)benzo[b]thiophene via a Grignard reaction with formaldehyde (B43269) or by reduction of the corresponding carboxylic acid. Subsequent oxidation of the primary alcohol to the aldehyde is a standard transformation. To obtain the acetaldehyde, the 4-carbaldehyde could be treated with a methyl Grignard reagent to give 1-(benzo[b]thiophen-4-yl)ethanol, which upon oxidation would yield 4-acetylbenzo[b]thiophene. A subsequent Willgerodt-Kindler reaction or a more modern equivalent could then be envisioned to install the acetaldehyde functionality, although this is a multi-step and potentially low-yielding sequence.

A more direct two-carbon homologation from a 4-halobenzo[b]thiophene could involve a cross-coupling reaction with a suitable acetaldehyde equivalent.

PrecursorReaction SequenceIntermediate/Product
4-Bromobenzo[b]thiophene1. CuCN; 2. DIBAL-HBenzo[b]thiophene-4-carbaldehyde
Benzo[b]thiophene-4-carbaldehyde1. Ph3P=CHOMe; 2. H3O+This compound
4-Bromobenzo[b]thiophene1. Mg, THF; 2. HCHO4-(Hydroxymethyl)benzo[b]thiophene
4-(Hydroxymethyl)benzo[b]thiophenePCC or Swern oxidationBenzo[b]thiophene-4-carbaldehyde

This table outlines plausible synthetic routes for the derivatization of precursor functionalities to obtain the target aldehyde or its immediate precursor.

Tandem and Multicomponent Reaction Sequences for Integrated Synthesis

The construction of the benzo[b]thiophene scaffold, a core structure in numerous pharmaceuticals and materials, benefits significantly from synthetic strategies that combine multiple bond-forming events into a single operation. Tandem (or cascade) and multicomponent reactions (MCRs) represent a paradigm of efficiency, reducing waste, saving time, and often enabling the construction of complex molecular architectures from simple precursors in one pot. While specific tandem or multicomponent routes leading directly to this compound are not extensively documented, numerous powerful integrated strategies have been developed for analogous systems. These methods provide a robust framework for accessing substituted benzo[b]thiophenes, which could serve as precursors to the target aldehyde.

A notable one-pot procedure for synthesizing variously substituted benzo[b]thiophenes starts from readily available o-halo-ethynylbenzene precursors. nih.gov This method involves the reaction of the ethynylbenzene derivative with a sulfur source, such as sodium sulfide, followed by an intramolecular cyclization to form the thiophene ring. The process is highly versatile, accommodating a range of substituents on the acetylene (B1199291) terminus and the benzene ring, and has been successfully applied to create complex fused systems. nih.govelsevierpure.com

One-Pot Synthesis of Benzo[b]thiophenes from o-Halo-ethynylbenzenes

PrecursorSulfur SourceProductYield (%)Reference
1-Bromo-2-(phenylethynyl)benzeneNa₂S·9H₂O2-Phenylbenzo[b]thiophene95 nih.gov
1-Bromo-2-(hex-1-yn-1-yl)benzeneNa₂S·9H₂O2-Butylbenzo[b]thiophene91 nih.gov
1,4-Dibromo-2,5-bis(phenylethynyl)benzeneNa₂S·9H₂O2,6-Diphenylbenzo[1,2-b:4,5-b']dithiophene89 nih.gov

Another sophisticated approach involves a palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation process. This diversity-oriented synthesis begins with the base-mediated condensation of components like arylacetonitriles and dithioates to generate enethiolate salt intermediates in situ. nih.gov These intermediates then undergo a Pd-catalyzed cyclization, effectively forming the benzo[b]thiophene ring in a one-pot, two-step sequence. This strategy is compatible with a wide array of substituents and has been extended to create various thieno-fused heterocyclic systems. nih.gov

Multicomponent reactions (MCRs) offer another powerful avenue for the integrated synthesis of these scaffolds. For instance, a rhodium-catalyzed three-component reaction between alkynes, elemental sulfur, and boroxines has been shown to produce substituted benzo[b]thiophene analogs in moderate to good yields. tandfonline.com This reaction demonstrates high control over the product's structure, assembling the core from three separate inputs in a single step. tandfonline.com

Rh-Catalyzed Three-Component Synthesis of Benzo[b]thiophene Analogs

Alkyne ComponentBoroxine ComponentProductYield (%)Reference
1,2-DiphenylethyneTriphenylboroxine2,3,4,5,6,7-Hexaphenylbenzo[b]thiophene (analog)66 tandfonline.com
1,2-DiphenylethyneTri(p-tolyl)boroxineAnalogous hexasubstituted benzo[b]thiophene55 tandfonline.com

Furthermore, the generation and trapping of highly reactive intermediates like arynes provide a foundation for one-step syntheses. The reaction of arynes, generated from o-silylaryl triflates, with alkynyl sulfides results in the direct formation of 3-substituted and multisubstituted benzo[b]thiophenes. rsc.org This intermolecular process is notable for its efficiency and tolerance of various functional groups, allowing for complex substitution patterns to be established quickly. rsc.org

While these methods focus on the construction of the core benzo[b]thiophene ring system, their adaptability suggests potential pathways toward specifically functionalized targets. By choosing precursors with appropriate functional groups, such as a protected hydroxymethyl or cyano group, at the desired position on the benzene ring, it is conceivable that these tandem and multicomponent strategies could be leveraged for an efficient, integrated synthesis of precursors for this compound.

Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Available Data

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of detailed spectroscopic and structural characterization data for the compound this compound. Despite extensive searches for its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, specific experimental or even reliably predicted spectra for this particular molecule could not be located.

This scarcity of information prevents a detailed analysis as outlined in the requested sections on advanced spectroscopic and structural characterization. The creation of accurate data tables for its NMR, IR, and mass spectra is therefore not possible at this time. While general principles of spectroscopic interpretation could be applied to predict the expected spectral features of this compound based on the known data of its analogues, such a theoretical exercise would not meet the requirement for a scientifically accurate article based on established research findings.

Further investigation into synthetic procedures that might lead to the formation of this compound did not yield any publications containing its detailed characterization. It is possible that the compound has been synthesized in private industrial research or is part of proprietary databases not accessible through public search engines.

Until such time as the experimental spectroscopic data for this compound is published and becomes publicly available, a thorough and accurate scientific article on its advanced spectroscopic and structural characterization cannot be compiled.

Advanced Spectroscopic and Structural Characterization of Benzo B Thiophene 4 Acetaldehyde

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique crucial for determining the molecular weight of thermally labile and non-volatile compounds. For Benzo[b]thiophene-4-acetaldehyde, this technique is expected to provide the molecular ion peak, confirming its molecular weight and elemental composition.

In a typical MALDI-TOF analysis, the sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid, and irradiated with a pulsed laser. This process leads to the desorption and ionization of the analyte, primarily as a singly charged molecular ion [M+H]⁺ or [M]⁺.

While a specific MALDI-TOF spectrum for this compound is not available, data from related benzo[b]thiophene derivatives, such as 5,6-diacetoxybenzo[b]thiophene, demonstrate the utility of this technique in characterizing compounds of this class researchgate.net. For this compound, the expected monoisotopic mass is 176.03 g/mol . The MALDI-TOF spectrum would be anticipated to show a prominent peak at or near this m/z value, corresponding to the protonated molecule [C₁₀H₈OS+H]⁺. Fragmentation is generally limited in MALDI-TOF, which simplifies spectral interpretation and provides a clear indication of the molecular weight.

Table 1: Predicted MALDI-TOF Data for this compound

Predicted IonExpected m/z
[M+H]⁺177.0372
[M+Na]⁺199.0191
[M+K]⁺214.9931
Note: These are predicted values. Actual experimental values may vary slightly.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of closely related structures, such as other substituted benzo[b]thiophenes, offers significant insights into its likely solid-state conformation nih.govjuniperpublishers.com.

For instance, the crystal structure of 3-(4-Methoxybenzyl)-1-benzothiophene reveals a monoclinic crystal system nih.gov. It is reasonable to hypothesize that this compound would also crystallize in a common space group, with the planar benzo[b]thiophene core dictating the packing arrangement. The acetaldehyde (B116499) substituent at the 4-position would influence the intermolecular interactions, potentially leading to hydrogen bonding networks if co-crystallized with suitable solvents or exhibiting specific packing motifs driven by dipole-dipole interactions of the aldehyde group.

Table 2: Representative Crystallographic Data for a Substituted Benzothiophene (B83047) Derivative (3-(4-Methoxybenzyl)-1-benzothiophene) nih.gov

ParameterValue
FormulaC₁₆H₁₄OS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.0158 (6)
b (Å)10.8230 (9)
c (Å)8.1219 (6)
β (°)112.563 (4)
Volume (ų)650.68 (9)
Note: This data is for a related compound and serves as an example of typical crystallographic parameters for this class of molecules.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of conjugated systems like this compound. The UV-Vis absorption spectrum is dictated by the π-π* and n-π* electronic transitions within the molecule.

The parent compound, benzo[b]thiophene, exhibits absorption bands in the UV region. The introduction of an acetaldehyde group at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electron-withdrawing nature of the formyl group researchgate.net. This effect is well-documented for other substituted benzo[b]thiophenes researchgate.net. The n-π* transition, originating from the lone pair of electrons on the oxygen atom of the aldehyde, would likely appear as a weaker, longer-wavelength absorption band.

Fluorescence spectroscopy provides information about the emissive properties of the molecule upon excitation. Benzo[b]thiophene itself is known to be emissive researchgate.net. The fluorescence spectrum of this compound is anticipated to be a mirror image of its lowest energy absorption band. The fluorescence quantum yield, a measure of the efficiency of the emission process, would be influenced by the nature of the substituent and the solvent environment. The determination of the fluorescence quantum yield is typically performed relative to a standard, such as quinine (B1679958) sulfate (B86663) rsc.org.

Table 3: General Photophysical Properties of Benzothiophene Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)SolventReference
Benzo[b]thiophene~298~340Hexane researchgate.net
Thiophene-fused naphthodiphospholes350-450400-550CH₂Cl₂ malayajournal.org
Note: This table provides a general range of absorption and emission for related compounds to infer the expected behavior of this compound.

Computational Chemistry Approaches for Benzo B Thiophene 4 Acetaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to predict the structural and electronic characteristics of organic molecules, including various thiophene (B33073) and benzo[b]thiophene derivatives nih.govmdpi.comnih.gov. DFT calculations are foundational for understanding the intrinsic properties of Benzo[b]thiophene-4-acetaldehyde.

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. Using DFT, researchers can calculate the lowest energy arrangement of atoms by minimizing the forces acting on them. This yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecular architecture nih.govnih.gov.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical) This table presents hypothetical data representative of what a DFT geometry optimization would yield.

ParameterAtoms InvolvedCalculated Value
Bond LengthC4-C1'1.51 Å
Bond LengthC1'-C2'1.52 Å
Bond LengthC2'=O1.21 Å
Bond AngleC3a-C4-C1'128.5°
Bond AngleC4-C1'-C2'112.0°
Dihedral AngleC5-C4-C1'-C2'-95.0°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties nih.govscirp.org. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) mdpi.comnih.gov. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive nih.govscirp.org. Analysis of the FMOs also reveals the distribution of electron density, indicating which parts of the molecule are likely to be involved in electrophilic or nucleophilic attacks. From these energies, other chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to provide a more complete picture of the molecule's electronic behavior scirp.org.

Table 2: Illustrative Frontier Molecular Orbital and Electronic Properties for this compound (Hypothetical) This table presents hypothetical data representative of a DFT analysis of electronic properties, with concepts drawn from studies on related molecules. nih.govscirp.org

PropertySymbolCalculated Value (eV)Significance
HOMO EnergyEHOMO-6.25Electron-donating ability
LUMO EnergyELUMO-1.80Electron-accepting ability
Energy GapEgap4.45Chemical reactivity and kinetic stability
Electronegativityχ4.025Power to attract electrons
Chemical Hardnessη2.225Resistance to change in electron distribution

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra, providing a direct link between the computed structure and experimental data. irb.hrnih.gov Time-Dependent DFT (TD-DFT) is specifically used to calculate the energies of electronic transitions, which can be correlated with the absorption maxima (λmax) observed in UV-visible spectroscopy scirp.orgufv.br.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Hypothetical) This table shows a hypothetical correlation between DFT-predicted and experimentally measured spectroscopic values.

Spectroscopic TechniqueParameterCalculated ValueExperimental Value
UV-Vis (TD-DFT)λmax295 nm298 nm
Infrared (DFT)Aldehyde C=O Stretch1725 cm-11720 cm-1
¹H NMR (GIAO)Aldehyde Proton (CHO)9.95 ppm9.98 ppm

Mechanistic Investigations through Computational Modeling

Beyond static properties, computational modeling is indispensable for elucidating the dynamics of chemical reactions. It allows researchers to map out potential reaction pathways, understand how bonds are formed and broken, and predict the feasibility of a chemical transformation. nih.govresearchgate.net

Understanding how a reaction proceeds requires identifying all relevant species along the reaction coordinate, including reactants, intermediates, products, and, most importantly, transition states (TS). researchgate.net A transition state is the highest energy point on the lowest energy path between a reactant and a product. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which governs the reaction rate.

DFT calculations are used to locate the geometry of transition states and compute their energies. researchgate.net By mapping the entire energy profile of a proposed reaction mechanism, chemists can determine the most likely pathway. For instance, in a potential synthesis or reaction involving this compound, computational modeling could predict the activation energies for different routes, thereby explaining observed product distributions or guiding the design of more efficient synthetic methods.

The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms. numberanalytics.comwikipedia.org It is defined as the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). A significant KIE typically indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. osti.govresearchgate.net

Computational chemistry can predict KIEs with considerable accuracy. nih.gov The effect originates primarily from differences in the zero-point vibrational energies between the light and heavy isotopologues, which are more pronounced in the ground state than in the transition state. wikipedia.orgnih.gov By calculating the vibrational frequencies for both the normal and isotopically labeled reactants and transition states using DFT, the KIE can be computed. Comparing the calculated KIE with an experimental value provides a stringent test of a proposed reaction mechanism and the accuracy of the computed transition state structure. numberanalytics.com For a reaction involving the aldehyde proton of this compound, a computationally predicted KIE could confirm its role in the reaction's key step.

Molecular Dynamics Simulations

There are no published studies that have employed molecular dynamics (MD) simulations to investigate the conformational behavior of this compound. MD simulations are a powerful computational tool used to understand the dynamic nature of molecules over time, providing insights into conformational flexibility, solvent effects, and interactions with biological macromolecules. Such studies would be invaluable in elucidating the three-dimensional structure and preferred orientations of the acetaldehyde (B116499) side chain relative to the benzo[b]thiophene core, which could influence its chemical and biological properties. However, at present, this area remains unexplored for this particular compound.

In Silico Tools for Structural Design and Reactivity Prediction

Similarly, the application of in silico tools for the rational design of novel structures based on this compound or for the prediction of its reactivity has not been documented in peer-reviewed literature. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore modeling, and density functional theory (DFT) calculations, are instrumental in modern drug discovery and materials science. researchgate.netbath.ac.uknih.gov These approaches allow for the prediction of various molecular properties, including electronic structure, reactivity, and potential biological activity, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

While computational studies, including molecular docking and DFT, have been conducted on other benzo[b]thiophene derivatives like tetrahydrobenzo[b]thiophenes and benzo[b]thiophene-chalcones to explore their potential as antioxidant or cholinesterase inhibitors, this research does not extend to this compound. bath.ac.uknih.gov The absence of such dedicated studies means that there is currently no available data on the predicted electronic properties, reaction mechanisms, or potential for structural modification of this specific molecule through computational means.

Chemical Reactivity and Transformations of Benzo B Thiophene 4 Acetaldehyde

Reactions Involving the Aldehyde Functional Group

The acetaldehyde (B116499) moiety (-CH₂CHO) at the 4-position of the benzo[b]thiophene core is a primary site for a variety of chemical transformations characteristic of aldehydes.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This reaction typically involves a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the alkoxide to yield an alcohol. libretexts.orgyoutube.com The general reactivity of aldehydes is typically higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.org

In the context of Benzo[b]thiophene-4-acetaldehyde, a range of nucleophiles can be employed. For instance, reaction with Grignard reagents (R-MgX) or organolithium compounds would lead to the formation of secondary alcohols. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the formation of the corresponding primary alcohol, 2-(benzo[b]thiophen-4-yl)ethanol. youtube.com

The general mechanism for the base-catalyzed nucleophilic addition is as follows:

A strong nucleophile directly attacks the electrophilic carbonyl carbon.

The π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide intermediate by a protic solvent (like water) yields the final alcohol product. youtube.com

In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.commsu.edu

Condensation reactions are a key class of transformations for aldehydes. This compound can react with primary amines to form Schiff bases, also known as imines. msu.eduevitachem.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the C=N double bond. msu.edu Such reactions are pivotal in the synthesis of various biologically active molecules. For example, benzo[b]thiophene acylhydrazones, synthesized through condensation of a carbohydrazide (B1668358) with aldehydes, have been investigated for their antimicrobial properties. nih.gov

Furthermore, the aldehyde can participate in aldol (B89426) reactions. Due to the presence of α-hydrogens on the carbon adjacent to the carbonyl group, this compound can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile, attacking another molecule of the aldehyde (an aldol addition) or a different electrophile.

A novel synthesis of substituted benzo[b]thiophenes has been reported through a tandem base-mediated condensation of o-iodoarylacetonitriles with aryldithioesters, which involves an intramolecular C-S bond formation. nih.gov

The aldehyde functional group of this compound can be readily oxidized or reduced.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, Benzo[b]thiophene-4-acetic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent or Benedict's solution. Concurrently, the sulfur atom within the benzo[b]thiophene ring is also susceptible to oxidation, potentially yielding sulfoxides or sulfones, especially with stronger oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netacs.orgresearchgate.net The oxidation of benzo[b]thiophene itself with H₂O₂ in acetic acid yields benzo[b]thiophene 1,1-dioxide. acs.org

Reduction: The aldehyde group can be reduced to a primary alcohol, 2-(benzo[b]thiophen-4-yl)ethanol. evitachem.com Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Catalytic hydrogenation can also be employed for this reduction.

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[b]thiophene Core

The benzo[b]thiophene ring system is aromatic and can undergo substitution reactions, although the reactivity is influenced by the fused benzene (B151609) ring and the heteroatom. chemicalbook.com

The benzo[b]thiophene core is a π-electron-rich heterocycle that generally favors electrophilic substitution over nucleophilic substitution. researchgate.net The position of substitution is highly dependent on the reaction conditions and the nature of the substituent already present on the ring.

For electrophilic aromatic substitution on the unsubstituted benzo[b]thiophene ring, the general order of positional reactivity is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net Therefore, electrophilic attack occurs preferentially at the C-3 position of the thiophene (B33073) ring. chemicalbook.comresearchgate.net For example, halogenation under acidic conditions typically yields the 3-halobenzothiophene. researchgate.net However, the presence of the electron-withdrawing acetaldehyde group at the C-4 position deactivates the benzene ring towards electrophilic attack.

In contrast to electrophilic substitution, metalation of benzo[b]thiophene, such as deprotonation with organolithium reagents, occurs preferentially at the C-2 position. researchgate.net This C-2 lithiated species can then react with various electrophiles to introduce substituents at this position.

The regioselectivity of reactions on the benzo[b]thiophene core can be summarized as follows:

Reaction TypePreferred Position(s)Conditions/Notes
Electrophilic Substitution C-3Generally favored for reactions like nitration and halogenation on the unsubstituted ring. researchgate.net
Metalation (Lithiation) C-2Occurs preferentially at the α-position to the sulfur atom. researchgate.net
Direct C-H Arylation (Pd-catalyzed) C-3 or C-2Regioselectivity depends on the specific catalyst system and reaction conditions. nih.govacs.orgacs.orgnih.gov

This table provides a general overview of regioselectivity on the parent benzo[b]thiophene ring. The acetaldehyde substituent at C-4 will influence this reactivity.

Modern synthetic methods have focused on the direct C-H functionalization of heterocycles, which avoids the need for pre-functionalization (e.g., halogenation or metalation). nih.govresearchgate.net Palladium-catalyzed reactions have been particularly successful for the direct arylation of benzo[b]thiophenes.

Research has shown that complete regioselectivity can be achieved. For instance, a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl has been used for the C3-arylation of benzo[b]thiophenes with aryl chlorides. nih.govacs.org This method is notable for its operational simplicity and selectivity for the typically less reactive C3-position. acs.org

Conversely, conditions have been developed for the selective C2-arylation of benzo[b]thiophenes. A methodology utilizing a Ag(I)-mediated C-H activation at the α-C-H position allows for near-room-temperature C2-arylation with low palladium catalyst loading. acs.org Palladium(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids also shows high selectivity for the C2-position. nih.gov The presence and electronic nature of the substituent at the 4-position of this compound would be expected to influence the regiochemical outcome of these C-H functionalization reactions on both the thiophene and benzene portions of the molecule.

Cycloaddition Reactions and Annulations Involving the Benzo[b]thiophene Skeleton

The benzo[b]thiophene framework can participate in cycloaddition and annulation reactions, which are powerful methods for constructing complex polycyclic systems. These reactions typically involve the thiophene portion of the molecule.

Cycloaddition Reactions:

Benzo[b]thiophene derivatives, particularly their S-oxides and S,S-dioxides, are known to undergo cycloaddition reactions. iosrjournals.orgresearchgate.net In these transformations, the benzo[b]thiophene oxide can act as either the diene or the dienophile component in [4+2] Diels-Alder reactions. iosrjournals.org For instance, benzo[b]thiophene S-oxides have been shown to react with electron-poor alkynes, leading to the formation of substituted naphthalenes after extrusion of sulfur monoxide. iosrjournals.org They can also participate in [3+2] cycloadditions with 1,3-dipoles. iosrjournals.org Photochemical [2+2] cycloadditions are another class of reactions observed for this heterocyclic system. iosrjournals.org

While these reactions highlight the inherent reactivity of the benzo[b]thiophene core, specific examples detailing the cycloaddition of this compound are not extensively documented. The primary reactivity in these cycloadditions is centered on the thiophene ring, and the presence of the acetaldehyde group at the 4-position would be expected to influence the electronic properties of the diene system, potentially affecting reaction rates and regioselectivity.

Annulation Reactions:

Annulation reactions involving the benzo[b]thiophene skeleton are commonly employed for the synthesis of the benzo[b]thiophene ring system itself. beilstein-journals.orgnih.gov These methods often start from precursors like 2-fluorophenylacetylenes, which undergo copper-promoted hydration and intramolecular annulation to yield the benzo[b]thiophene core. beilstein-journals.org Other strategies include the cyclization of 2-alkynylthioanisoles. nih.gov

Further annulations onto a pre-existing benzo[b]thiophene are also possible. For example, electrochemically-promoted reactions of sulfonhydrazides with internal alkynes can lead to the formation of benzo[b]thiophene-1,1-dioxides through a spirocyclization intermediate. nih.gov These reactions demonstrate the versatility of the benzo[b]thiophene system in building more complex, fused heterocyclic structures.

Table 1: Examples of Cycloaddition and Annulation Reactions of the Benzo[b]thiophene Skeleton

Reaction Type Reactant(s) Product Type Reference
[4+2] Cycloaddition Benzo[b]thiophene S-oxide and electron-poor alkynes Substituted naphthalenes iosrjournals.org
[4+2] Cycloaddition Benzo[b]thiophene S,S-dioxide and tetraarylthiophene S-oxides Tetraaryldibenzothiophene S,S-dioxides researchgate.net
Annulation 2-Fluorophenylacetylene derivatives and Na₂S·9H₂O Benzo[b]thiophenes beilstein-journals.org
Annulation Sulfonhydrazides and internal alkynes (electrochemical) Benzo[b]thiophene-1,1-dioxides nih.gov

Derivatization Strategies for Enhanced Chemical Utility

The acetaldehyde group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially enhanced or new chemical and biological properties. The reactivity of the aldehyde function is central to these derivatization strategies.

Condensation Reactions:

The carbonyl group of the acetaldehyde moiety readily undergoes condensation reactions with various nucleophiles. It can react with primary amines to form the corresponding imines (Schiff bases) or with secondary amines to yield enamines. evitachem.com Reaction with alcohols in the presence of an acid catalyst will produce acetals. evitachem.com These reactions are fundamental in expanding the molecular diversity of the parent compound.

A prominent example of this type of derivatization is the formation of acylhydrazones. The reaction of benzo[b]thiophene derivatives bearing a hydrazide function with various aldehydes has been shown to produce a library of acylhydrazone compounds. nih.gov By analogy, this compound can be reacted with hydrazides to furnish this compound acylhydrazones. These derivatives are of interest due to their potential as antimicrobial agents. nih.gov

Reduction:

The aldehyde group can be easily reduced to the corresponding primary alcohol, 2-(benzo[b]thiophen-4-yl)ethanol. evitachem.com This transformation can be achieved using a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride. The resulting alcohol provides a new functional handle for further synthetic modifications, such as esterification or etherification.

Carbon-Carbon Bond Forming Reactions:

The acetaldehyde moiety can also be a substrate for various carbon-carbon bond-forming reactions. For example, it can undergo aldol condensation reactions with enolates or related nucleophiles. Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile, can lead to the formation of α,β-unsaturated products. A similar condensation has been reported for a related benzo[b]thiophene derivative, highlighting the utility of this reaction for creating derivatives with extended conjugation.

Table 2: Derivatization of the Acetaldehyde Group in this compound

Reaction Type Reagent(s) Product Functional Group Reference
Condensation Primary Amines Imine evitachem.com
Condensation Alcohols Acetal evitachem.com
Condensation Hydrazides Acylhydrazone nih.gov
Reduction Sodium borohydride or Lithium aluminum hydride Primary Alcohol evitachem.com
Knoevenagel Condensation Malononitrile α,β-Unsaturated nitrile

Applications in Advanced Organic Synthesis and Materials Science

Benzo[b]thiophene-4-acetaldehyde as a Key Synthetic Intermediate

The aldehyde moiety of this compound serves as a crucial handle for a variety of chemical transformations, enabling its use as a foundational element for more elaborate molecular structures.

The reactivity of the aldehyde group allows for its participation in a range of condensation and cyclization reactions to form intricate heterocyclic systems. For instance, reactions like the Knoevenagel condensation can be employed, where the aldehyde reacts with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds and subsequent cyclization pathways. malayajournal.orgdiva-portal.org This approach opens avenues to a wide array of substituted and polycyclic heterocyclic compounds built upon the benzo[b]thiophene framework.

This compound is a prime candidate for constructing fused ring systems, such as benzothienopyridines. A classic strategy for this type of synthesis is the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. In this context, this compound can react with an appropriate amine, like aminoacetaldehyde diethyl acetal, or a derivative such as β-(benzo[b]thiophen-4-yl)ethylamine could react with another aldehyde, to undergo an intramolecular electrophilic substitution, yielding a tetrahydro-benzothienopyridine skeleton. wikipedia.orgresearchgate.net This method is a powerful tool for creating polycyclic alkaloids and related pharmacologically active structures.

The synthesis of non-natural amino acids is a critical area of research in medicinal chemistry and drug discovery. The Strecker synthesis offers a direct route to α-amino acids starting from an aldehyde. wikipedia.orgorganic-chemistry.org this compound can be effectively employed in this reaction. The process involves the reaction of the aldehyde with ammonia (B1221849) and a cyanide source (like potassium cyanide) to form an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the corresponding non-natural amino acid, β-(Benzo[b]thiophen-4-yl)alanine. masterorganicchemistry.comnih.govmasterorganicchemistry.com This provides access to novel peptide building blocks with unique structural and electronic properties conferred by the benzo[b]thiophene moiety.

Table 1: Key Synthetic Reactions Utilizing this compound

Reaction NameReactantsProduct TypeApplication
Pictet-Spengler Reaction This compound, Amine (e.g., Aminoacetaldehyde diethyl acetal)Fused Heterocycle (e.g., Tetrahydrobenzothienopyridine)Synthesis of complex alkaloids and fused ring systems. wikipedia.orgnih.govresearchgate.net
Strecker Synthesis This compound, Ammonia, CyanideNon-Natural Amino Acid (β-(Benzo[b]thiophen-4-yl)alanine)Creation of novel peptide building blocks for drug discovery. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Knoevenagel Condensation This compound, Active Methylene CompoundVinyl-substituted BenzothiophenesIntermediate for larger conjugated systems and complex heterocycles. malayajournal.orgdiva-portal.org
Wittig Reaction This compound, Phosphonium YlideAlkenyl-BenzothiophenesSynthesis of functional materials and complex organic molecules. sciforum.netacs.org

Rational Design of Benzo[b]thiophene-Based Molecular Scaffolds

The benzo[b]thiophene core is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. malayajournal.orgnih.gov The rational design of new therapeutic agents often involves modifying such scaffolds to optimize their interaction with biological targets. This compound is an ideal starting point for this purpose. Its aldehyde group allows for the systematic introduction of various other functional groups and molecular fragments through well-established chemical reactions. evitachem.com For example, condensation with hydrazines can yield hydrazones, while reductive amination can introduce diverse amine side chains. This modular approach enables chemists to create libraries of related compounds, facilitating the exploration of structure-activity relationships (SAR) and the development of new drug candidates. nih.gov

Development of Functional Materials and Organic Electronic Systems

The unique electronic properties of the benzo[b]thiophene ring system make it a desirable component in the design of organic functional materials.

Benzo[b]thiophene derivatives are cornerstone materials in the field of organic electronics, particularly for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov The performance of these devices relies on the efficient charge transport through extended π-conjugated systems. This compound serves as a valuable synthon for building these larger systems. The aldehyde functionality can be used to extend the conjugation length through reactions like the Wittig or Knoevenagel reactions, linking the benzo[b]thiophene core to other aromatic or vinyl groups. diva-portal.orgresearchgate.net This allows for the precise tuning of the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, which are critical for optimizing the performance of organic semiconductors and photoelectric materials. researchgate.net

Photochromic and Ionochromic Systems

The benzo[b]thiophene scaffold is a key component in the design of advanced photochromic and ionochromic systems. These materials can undergo reversible changes in their absorption spectra upon stimulation by light (photochromism) or in the presence of ions (ionochromism). This dual-responsiveness makes them highly attractive for applications such as molecular switches, sensors, and memory devices. beilstein-journals.orgbeilstein-archives.org While direct studies on this compound in this context are not extensively documented, research on other benzo[b]thiophene derivatives provides significant insights into the potential of this class of compounds.

A notable class of photochromic molecules is based on N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones. beilstein-journals.orgbeilstein-archives.org These compounds exhibit negative photochromism, meaning they undergo a color-bleaching effect upon irradiation. beilstein-journals.org For instance, when irradiated with 436 nm light in solution (acetonitrile or DMSO), these molecules undergo a Z-E isomerization around the C=C double bond. This is followed by a rapid N→O migration of the acyl group, leading to the formation of non-emissive O-acylated isomers. beilstein-journals.orgresearchgate.net This process is thermally reversible and can be catalyzed by protonic acids. beilstein-journals.org The initial fluorescent state can be switched "off" by light and switched back "on" by the addition of H+ ions. beilstein-archives.org

Furthermore, the incorporation of a phenanthroline group into these benzo[b]thiophene derivatives introduces ionochromic properties. beilstein-journals.orgbeilstein-archives.org Specifically, these compounds show high selectivity towards Fe²⁺ ions. beilstein-archives.orgresearchgate.net The addition of Fe²⁺ to a solution of these molecules results in the formation of a 2:1 complex, causing a distinct color change from yellow to pink-crimson, which is visible to the naked eye. beilstein-archives.orgresearchgate.net This complexation event quenches the fluorescence of the compound. The original state can be restored by the subsequent addition of acetate (B1210297) (AcO⁻) ions, which selectively interact with the complex. beilstein-archives.orgresearchgate.net This behavior establishes these molecules as dual-mode "on-off-on" switches, controllable by both light/acid and Fe²⁺/AcO⁻ sequences. beilstein-archives.org

Another significant group of photochromic materials is diarylethenes based on benzo[b]thiophene-1,1-dioxide. researchgate.net The photochromic properties of these molecules, including their absorption wavelengths and cyclization quantum yields, can be tuned by introducing different substituents at the 5,5'-positions of the thiophene (B33073) rings. researchgate.net For example, electron-donating groups like phenyl or triphenylamine (B166846) can shift the absorption to longer wavelengths, while electron-withdrawing groups like a formyl group can increase the cyclization quantum yield. researchgate.net Some of these diarylethenes exhibit excellent fatigue resistance and thermal stability, undergoing reversible photochromism not only in solution but also in the solid state, such as in PMMA thin films or as bulk crystals. researchgate.net

Interactive Data Table: Properties of Benzo[b]thiophene-Based Chromic Systems

Compound ClassStimulusObserved ChangeReversibilityApplication
N-acylated 2-(aminomethylene)benzo[b]​thiophene-3(2Н)-onesLight (436 nm)Negative photochromism (fluorescence quenching) beilstein-journals.orgresearchgate.netThermal, Acid-catalyzed beilstein-journals.orgMolecular Switch beilstein-journals.org
N-acylated 2-(aminomethylene)benzo[b]​thiophene-3(2Н)-ones with phenanthrolineFe²⁺ ionsColor change (yellow to pink-crimson), fluorescence quenching beilstein-archives.orgresearchgate.netAddition of Acetate ions beilstein-archives.orgresearchgate.netIon Sensor beilstein-archives.org
Benzo[b]thiophene-1,1-dioxide based diarylethenesUV LightPhotochromic reaction (color change) researchgate.netVisible Light researchgate.netOptical Memory researchgate.net

Catalytic Applications and Ligand Design from Benzo[b]thiophene Derivatives

The benzo[b]thiophene framework is not only integral to materials science but also serves as a versatile platform in the development of catalysts and ligands for organic synthesis. tandfonline.comresearchgate.net The inherent electronic properties and the ability to introduce a wide range of functional groups make benzo[b]thiophene derivatives valuable in catalysis. nih.gov

Benzo[b]thiophene derivatives have been successfully employed in various transition metal-catalyzed reactions. For example, palladium-catalyzed processes have been developed for the synthesis of other complex benzothiophene (B83047) structures. acs.org One such method involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols in the presence of a palladium iodide catalyst to yield (E)-2-(1-alkenyl)benzothiophenes. acs.org Rhodium catalysts have also been utilized in three-component coupling reactions involving arylboronic acids, alkynes, and elemental sulfur to construct the benzo[b]thiophene core with high regioselectivity. researchgate.net

Beyond being the target of catalytic synthesis, the benzo[b]thiophene moiety is a crucial component in ligand design. Schiff base ligands incorporating a benzo[b]thiophene unit have been synthesized and used to form complexes with metals like Ni(II) and Mn(II). rsc.org These complexes have demonstrated potential in various biological applications, acting as enzyme inhibitors and antioxidants. rsc.org The coordination typically occurs through the nitrogen atom of the azomethine group and the sulfur atom of the benzo[b]thiophene ring, along with other coordinating atoms from the Schiff base structure, resulting in stable octahedral geometries. rsc.org

Furthermore, benzo[b]thiophene-functionalized thiosemicarbazone ligands have been used to synthesize organoruthenium complexes. nih.gov These "piano-stool" type complexes, where the ligand coordinates to the ruthenium center through nitrogen and sulfur atoms, have shown significant potential as anticancer agents. nih.gov The cytotoxic effect of these complexes against ovarian cancer cell lines was found to be notably higher than that of some commercial anticancer drugs, highlighting the promise of benzo[b]thiophene-based ligands in medicinal chemistry and catalysis. nih.gov The design of chiral ligands incorporating the benzo[b]thiophene structure has also been explored for enantioselective catalysis, for instance in nickel-catalyzed asymmetric aminocarbonylation reactions. acs.org

Interactive Data Table: Catalytic Systems and Ligands Based on Benzo[b]thiophene Derivatives

Catalyst/Ligand SystemMetalReaction TypeApplication
Palladium IodidePdHeterocyclodehydration acs.orgSynthesis of (E)-2-(1-alkenyl)benzothiophenes acs.org
Rhodium ComplexRhThree-component coupling researchgate.netSynthesis of benzo[b]thiophenes researchgate.net
Benzo[b]thiophene Schiff Base LigandsNi(II), Mn(II)Coordination ComplexEnzyme inhibition, Antioxidant rsc.org
Benzo[b]thiophene Thiosemicarbazone LigandsRu(II)Organometallic ComplexAnticancer agents nih.gov
Chiral Benzo[b]thiophene LigandNiAsymmetric Aminocarbonylation acs.orgSynthesis of chiral amides acs.org

Q & A

Basic: What synthetic strategies are effective for preparing Benzo[b]thiophene-4-acetaldehyde, and how can reaction parameters be optimized?

Answer:
The synthesis of benzo[b]thiophene derivatives often involves oxidative coupling or functionalization of the thiophene ring. A validated approach includes using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant in acidic media to mediate intermolecular coupling reactions. For example, in related benzo[b]thiophene systems, DDQ/H⁺ enables 3,3'-coupling with yields up to 92% under optimized conditions (toluene, 80°C, 1.5 equiv DDQ, and trifluoroacetic acid) . Key parameters to optimize include solvent polarity, temperature, acid strength, and stoichiometry of the oxidant. Characterization via NMR and UV-Vis spectroscopy can confirm product formation and monitor reaction progress .

Advanced: How do frontier molecular orbitals (FMOs) and oxidation potentials influence the reactivity of this compound in oxidative transformations?

Answer:
The reactivity of benzo[b]thiophene derivatives in oxidative reactions correlates with their oxidation potentials and FMO energy levels. Studies on analogous systems show that substrates with lower oxidation potentials (e.g., electron-rich aromatic rings) form charge-transfer complexes with DDQ more readily, facilitating single-electron transfer (SET) to generate radical cations. These intermediates undergo coupling with neutral substrates. Computational analysis of FMOs (e.g., HOMO-LUMO gaps) can predict regioselectivity and coupling efficiency. For instance, electron-donating groups on the thiophene ring lower oxidation potentials, enhancing reactivity . Researchers should combine cyclic voltammetry with DFT calculations to model these interactions and design targeted derivatives .

Basic: What analytical techniques are critical for characterizing this compound and its synthetic intermediates?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemical outcomes (e.g., coupling positions) and confirms aldehyde proton signals (~9-10 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
  • UV-Vis Spectroscopy : Monitors charge-transfer complexes during oxidative reactions (e.g., DDQ-substrate interactions) .
  • Chromatography (HPLC/TLC) : Ensures purity, especially when isolating intermediates prone to oxidation or side reactions .

Advanced: How can researchers resolve contradictions in reported mechanistic pathways for benzo[b]thiophene derivative synthesis?

Answer:
Contradictions often arise from varying experimental conditions (e.g., solvent, oxidant). For example, competing mechanisms—hydrogen atom transfer (HAT) vs. SET—can be distinguished using radical traps (e.g., TEMPO) or EPR spectroscopy to detect radical intermediates. In DDQ-mediated reactions, mechanistic studies combining kinetic isotope effects (KIEs) and in situ NMR revealed that SET dominates in acidic media, while HAT is favored in non-polar solvents . Reproducing disputed reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity) and cross-validating with computational models (e.g., transition-state simulations) can clarify ambiguities .

Advanced: What strategies mitigate hazards during large-scale synthesis of reactive intermediates like this compound?

Answer:

  • Controlled Oxidation : Use slow addition of oxidants (e.g., DDQ) to prevent exothermic runaway reactions.
  • Inert Atmosphere : Minimize degradation by conducting reactions under nitrogen/argon.
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect hazardous byproducts (e.g., HCN in cyano-group reductions) .
  • Waste Management : Quench reactive brominated intermediates (e.g., 4-(bromomethyl)benzaldehyde analogs) with sodium thiosulfate to neutralize bromine residues .

Basic: How can researchers design experiments to explore the biological activity of this compound derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., sulfonyl, cyano groups) and test against target enzymes or cell lines.
  • In Vitro Assays : Use fluorescence-based assays to measure binding affinity or inhibition (e.g., kinase assays).
  • Metabolic Stability : Evaluate pharmacokinetics via liver microsome assays to identify promising candidates .

Advanced: How do solvent effects and acid additives influence the regioselectivity of this compound functionalization?

Answer:
Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, favoring electrophilic substitution at electron-rich positions. In contrast, non-polar solvents (e.g., toluene) promote radical pathways, leading to coupling at sterically accessible sites. Acid additives (e.g., trifluoroacetic acid) protonate the substrate, lowering oxidation potentials and directing coupling to specific positions (e.g., 3,3'- over 2,2'-coupling in benzo[b]thiophenes). Systematic solvent screening and acid titration experiments are critical for controlling selectivity .

Advanced: What computational tools are effective for modeling reaction pathways of this compound in catalytic systems?

Answer:

  • DFT Calculations : Simulate transition states and FMO interactions to predict coupling sites (e.g., Gaussian or ORCA software).
  • Molecular Dynamics (MD) : Model solvent effects and catalyst-substrate interactions.
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., catalyst loading, temperature) .

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